REACTION_CXSMILES
|
[C:1]([O:12][CH3:13])(=[O:11])[C:2]1[CH:10]=[CH:9][CH:8]=[C:4]([C:5]([O-:7])=O)[CH:3]=1.[CH3:14][C:15]([O:18][C:19]([NH:21][CH2:22][CH2:23][NH2:24])=[O:20])([CH3:17])[CH3:16].CCN=C=NCCCN(C)C.CCN(C(C)C)C(C)C>C(Cl)Cl>[CH3:13][O:12][C:1](=[O:11])[C:2]1[CH:10]=[CH:9][CH:8]=[C:4]([C:5]([NH:24][CH2:23][CH2:22][NH:21][C:19]([O:18][C:15]([CH3:17])([CH3:16])[CH3:14])=[O:20])=[O:7])[CH:3]=1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC(C(=O)[O-])=CC=C1)(=O)OC
|
Name
|
|
Quantity
|
8.89 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)NCCN
|
Name
|
|
Quantity
|
12.2 g
|
Type
|
reactant
|
Smiles
|
CCN=C=NCCCN(C)C
|
Name
|
|
Quantity
|
270 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
29 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with a 1:1 solution of 1.0 N HCl in brine, water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=CC(C(=O)NCCNC(=O)OC(C)(C)C)=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.81 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 71.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |